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This guide provides a comprehensive, data-driven comparison of two multi-targeted kinase

inhibitors, Adrixetinib (Q702) and Sitravatinib. While direct head-to-head studies are not yet

available, this document synthesizes published preclinical and clinical data to offer an objective

evaluation of their respective pharmacological profiles, efficacy, and mechanisms of action.

Overview and Mechanism of Action
Adrixetinib (Q702) is a potent, orally bioavailable small molecule inhibitor that selectively

targets the TAM (Tyro3, Axl, Mer) family of receptor tyrosine kinases (RTKs) and Colony-

Stimulating Factor 1 Receptor (CSF1R)[1][2]. By inhibiting these key regulators of the tumor

microenvironment (TME), Adrixetinib aims to reverse immunosuppression, primarily by

modulating the activity of tumor-associated macrophages (TAMs) and myeloid-derived

suppressor cells (MDSCs)[3][4]. This targeted approach is designed to enhance anti-tumor

immunity and potentially synergize with immunotherapies[3][5].

Sitravatinib is also an orally available, multi-targeted tyrosine kinase inhibitor with a broader

spectrum of activity. It potently inhibits TAM kinases, as well as split-family kinases including

VEGFR and KIT, and other oncogenic drivers such as MET and RET[6][7][8][9]. Sitravatinib's

mechanism of action involves the dual targeting of tumor cell proliferation and angiogenesis,

alongside the modulation of the tumor immune microenvironment[6][10]. By reducing
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immunosuppressive cells and potentially increasing the immunogenicity of tumors, Sitravatinib

is also being investigated in combination with checkpoint inhibitors[8][11].

Target Kinase Inhibition Profile
The following table summarizes the half-maximal inhibitory concentrations (IC50) of Adrixetinib

and Sitravatinib against a panel of relevant kinases, providing a quantitative comparison of

their potency and selectivity.
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Target Kinase
Adrixetinib (Q702) IC50
(nM)

Sitravatinib IC50 (nM)

Axl
Data not available in searched

results
1.5[6]

Mer
Data not available in searched

results
2[6]

CSF1R
Data not available in searched

results

Data not available in searched

results

VEGFR1
Data not available in searched

results
6[6]

VEGFR2
Data not available in searched

results
5[6]

VEGFR3
Data not available in searched

results
2[6]

KIT
Data not available in searched

results
6[6]

FLT3
Data not available in searched

results
6[6]

DDR1
Data not available in searched

results
29[6]

DDR2
Data not available in searched

results
0.5[6]

TRKA
Data not available in searched

results
5[6]

TRKB
Data not available in searched

results
9[6]

c-Met
Data not available in searched

results

Low nanomolar range (1-200

nM)[7]
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PDGFR
Data not available in searched

results

Low nanomolar range (1-200

nM)[7]

Ephrin Receptors
Data not available in searched

results

Low nanomolar range (1-200

nM)[7]

Preclinical Efficacy
In Vitro Cellular Activity
This table outlines the in vitro anti-proliferative effects of both inhibitors in various cancer cell

lines.

Cell Line Cancer Type
Adrixetinib (Q702)
IC50 (µM)

Sitravatinib IC50
(µM)

EMT6
Mouse Triple-Negative

Breast Cancer
8.4[5]

Data not available in

searched results

KLN205

Mouse Lung

Squamous Cell

Carcinoma

Data not available in

searched results
~1[6]

E0771

Mouse Medullary

Breast

Adenocarcinoma

Data not available in

searched results
~1[6]

CT1B-A5
Mouse Tumor Cell

Line

Data not available in

searched results
~1[6]

In Vivo Tumor Models
The following table summarizes the in vivo anti-tumor activity of Adrixetinib and Sitravatinib in

preclinical xenograft models.
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Tumor Model Treatment
Dosing
Schedule

Tumor Growth
Inhibition (%)

Reference

EMT6 Syngeneic

Mouse Model

Adrixetinib (10

mg/kg)
Oral, daily 54.3 [5]

EMT6 Syngeneic

Mouse Model

Adrixetinib (30

mg/kg)
Oral, daily 64.9 [5]

EMT6 Syngeneic

Mouse Model

Adrixetinib (100

mg/kg)
Oral, daily 84.6 [5]

CT1B-A5

Syngeneic

Mouse Model

Sitravatinib (20

mg/kg)

Oral, once per

day for 6 days

Significant tumor

regression
[6]

TKI-resistant

tumor models
Sitravatinib Not specified

Enhanced

primary tumor

growth inhibition

[12][13]

Pharmacokinetics
A summary of key pharmacokinetic parameters for both compounds is presented below.

Parameter Adrixetinib (Q702) Sitravatinib

Administration Oral[1][3] Oral[8][14]

Half-life (t1/2)
Data not available in searched

results
42.1–51.5 h[15]

Cmax
Dose-dependent increase

observed[16][17]

Data not available in searched

results

AUC
Dose-dependent increase

observed[16][17]

Data not available in searched

results

Clinical Dose

100 mg or 120 mg (in

combination with

pembrolizumab)[16][17]

100 mg malate once daily

(proposed therapeutic dose)

[18]
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Signaling Pathway Diagrams
The following diagrams illustrate the key signaling pathways targeted by Adrixetinib and

Sitravatinib.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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